molecular formula C29H26N4O2S B2601731 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1115286-41-3

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2601731
CAS RN: 1115286-41-3
M. Wt: 494.61
InChI Key: FHLIORYOPKSUSZ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone , a heterocyclic compound that has a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, quinazolinone derivatives have been synthesized for their potent antimicrobial activity .

Scientific Research Applications

Synthesis and Structural Characterization

The compound and its analogs have been synthesized as potential inhibitors for various biological targets. A related study describes the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential dihydrofolate reductase (DHFR) inhibitors, showcasing their potential as antitumor agents. The synthesis process involved coupling with diethyl L-glutamate, highlighting the compound's role in the development of new therapeutic agents (Gangjee et al., 2007).

Biological Applications

The synthesized compounds have demonstrated significant biological activities, especially in the context of antimicrobial and antitumor activities. For instance, some compounds synthesized from a similar structural framework have been evaluated for their insecticidal properties against the cotton leafworm, demonstrating the potential of such structures in developing new insecticides (Fadda et al., 2017). Additionally, novel antitumor acetamide derivatives, including pyrrole and pyrrolopyrimidine structures, have shown effectiveness against cancer cells, exceeding the efficacy of traditional drugs like doxorubicin in some cases (Alqasoumi et al., 2009).

Antimicrobial Activity

Compounds with similar structural motifs have been synthesized and evaluated for their antimicrobial activity, highlighting the potential of these structures in addressing drug-resistant infections. A study involving the synthesis of novel heterocyclic compounds having a sulfamido moiety reported significant antibacterial and antifungal activities, demonstrating the compound's relevance in developing new antimicrobial agents (Nunna et al., 2014).

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as its potential biological activities. Given the broad range of activities exhibited by similar compounds, it could be a promising area of study .

properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O2S/c1-2-20-13-15-23(16-14-20)30-26(34)19-36-29-32-25-17-24(22-11-7-4-8-12-22)31-27(25)28(35)33(29)18-21-9-5-3-6-10-21/h3-17,31H,2,18-19H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLIORYOPKSUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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